molecular formula C17H12ClN3OS B2875730 5-[(3-chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 477889-49-9

5-[(3-chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2875730
CAS No.: 477889-49-9
M. Wt: 341.81
InChI Key: SBIVVSOTAVVCFV-UHFFFAOYSA-N
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Description

5-[(3-chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a useful research compound. Its molecular formula is C17H12ClN3OS and its molecular weight is 341.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

  • The compound is a part of the quinazoline and imidazole families, known for their diverse biological activities. Researchers have developed methods for synthesizing substituted quinazoline derivatives, including imidazo[1,2-c]quinazolin-ones, through several chemical reactions. These compounds are characterized using techniques such as IR, NMR, and mass spectrometry to confirm their structures (Mood, Boda, & Guguloth, 2022).

Biological Activity

  • Certain derivatives of the compound have been synthesized and tested for their antibacterial and antiulcer activities. For instance, novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one derivatives have been evaluated for antimicrobial properties, with some showing potent activities against various pathogens (Al-Salahi & Geffken, 2011).

Molecular Docking Studies

  • The chemical interactions and potential biological targets of these compounds are often studied through molecular docking simulations. This approach helps in understanding the compound's mechanism of action at the molecular level, particularly its binding efficiency and interaction with biological macromolecules.

Catalytic Applications

  • Researchers have explored the use of related compounds in catalytic applications, such as facilitating the synthesis of other complex molecules. For example, sulfamic acid-functionalized hydroxyapatite-encapsulated γ-Fe2O3 nanoparticles have been used as catalysts for synthesizing N-fused imidazole-quinoline conjugates, demonstrating the versatility of imidazo[1,2-c]quinazolin-ones in chemical synthesis (Mouradzadegun et al., 2015).

Antimicrobial Evaluation

  • The antimicrobial efficacy of compounds within this family has been a subject of extensive research. For instance, Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one have shown promising antibacterial and antifungal activities, indicating the potential of these derivatives in developing new antimicrobial agents (Patel & Patel, 2011).

Properties

IUPAC Name

5-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3OS/c18-12-5-3-4-11(8-12)10-23-17-19-14-7-2-1-6-13(14)16-20-15(22)9-21(16)17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIVVSOTAVVCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C2N1C(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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